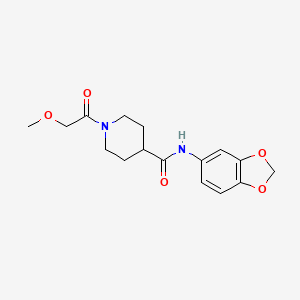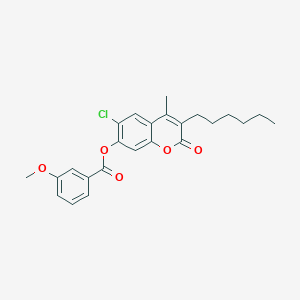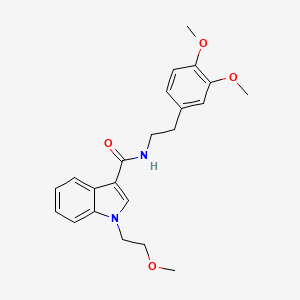
N-(1,3-benzodioxol-5-yl)-1-(methoxyacetyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-1-(2-methoxyacetyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzodioxole ring, a methoxyacetyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-(2-methoxyacetyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced via acylation reactions using methoxyacetyl chloride and appropriate bases.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final step involves coupling the benzodioxole and piperidine intermediates using coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-1-(2-methoxyacetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-(2-methoxyacetyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The benzodioxole ring may contribute to binding affinity, while the piperidine ring may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)piperidine-4-carboxamide
- N-(2H-1,3-benzodioxol-5-yl)-1-(2-hydroxyacetyl)piperidine-4-carboxamide
- N-(2H-1,3-benzodioxol-5-yl)-1-(2-ethoxyacetyl)piperidine-4-carboxamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-1-(2-methoxyacetyl)piperidine-4-carboxamide is unique due to the presence of the methoxyacetyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.
Properties
Molecular Formula |
C16H20N2O5 |
|---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(2-methoxyacetyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H20N2O5/c1-21-9-15(19)18-6-4-11(5-7-18)16(20)17-12-2-3-13-14(8-12)23-10-22-13/h2-3,8,11H,4-7,9-10H2,1H3,(H,17,20) |
InChI Key |
LAYCDPHNECSRKT-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11153815.png)
![2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}-N,N-dimethylacetamide](/img/structure/B11153823.png)
![9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11153830.png)
![3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11153834.png)

![N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11153844.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11153852.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11153857.png)
![4-{[4-((2E)-3-phenylprop-2-enyl)piperazinyl]methyl}-6-ethylchromen-2-one](/img/structure/B11153864.png)
![2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol](/img/structure/B11153865.png)
![4-methyl-3-[(1-oxo-1-phenylpropan-2-yl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11153887.png)
![7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11153891.png)
![N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-tyrosine](/img/structure/B11153892.png)

